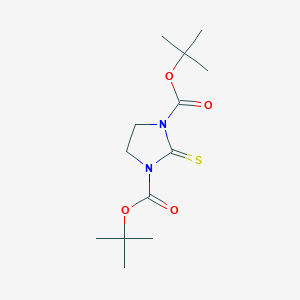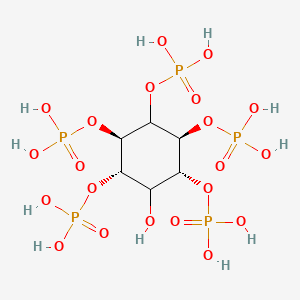
Ac-Lys-Ala-bNA
Descripción general
Descripción
Synthesis Analysis
The synthesis of peptides similar to Ac-Lys-Ala-bNA has been explored in various studies . For instance, six density functionals (M11, M11L, MN12L, MN12SX, N12, and N12SX) in connection with the Def2TZVP basis set and the SMD solvation model (water as a solvent) have been assessed for the calculation of the molecular structure and properties of several peptides with the general formula Ac-Lys-(Ala)n-Lys-NH2 .Molecular Structure Analysis
The molecular structure of this compound and similar peptides has been analyzed using density-functional theory . The structure space of this compound is complicated, with six distinctly different structure types competing in the low-energy regime .Chemical Reactions Analysis
The chemical reactivity descriptors for these systems have been calculated through Conceptual density functional theory (DFT) . The active sites for nucleophilic and electrophilic attacks have been chosen by relating them to the Fukui function indices, the condensed dual descriptor Δf®, and the electrophilic Parr functions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 384.5 g/mol. More detailed properties are not specified in the retrieved papers.Aplicaciones Científicas De Investigación
Ac-Lys-Ala-bNA has a variety of applications in scientific research. It has been used as a model peptide for the study of protein-protein interactions, as well as for the development of novel drugs. It has also been used to investigate the structure and function of enzymes, and to study the effects of various drugs on cell signaling pathways. Furthermore, it has been used to study the effects of peptide-based drugs on the immune system, as well as to develop novel treatments for various diseases.
Mecanismo De Acción
Target of Action
The primary target of the compound Ac-Lys-Ala-bNA is related to the acetylation of lysine residues in proteins . Acetylation is a post-translational modification that plays a crucial role in regulating protein function. The acetylated lysine residues can alter the protein’s structure, affecting its interactions with other molecules and its overall function .
Mode of Action
It’s likely that the compound interacts with its targets (proteins with lysine residues) through acetylation . This modification can induce structural changes in the target proteins, potentially altering their function and interactions with other molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those involving acetylated lysine residues. For instance, acetylation plays a key role in the regulation of gene expression by modifying histones, the proteins around which DNA is wound . Additionally, the compound may be involved in the 5-Aminolevulinic acid (ALA) biosynthetic and metabolic pathways .
Pharmacokinetics
The design of the linker in antibody-drug conjugates, which could be relevant for a compound like this compound, can significantly impact the pharmacokinetics and efficacy of the compound .
Result of Action
The result of the action of this compound is likely to be changes in the function of the proteins it targets. By acetylating lysine residues, the compound could alter protein structure and function, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, and temperature could affect the compound’s ability to interact with its targets and exert its effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ac-Lys-Ala-bNA has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Furthermore, it is highly soluble in aqueous solutions, which makes it easier to handle. However, there are also some limitations to its use in laboratory experiments. For example, it is not suitable for use in high-throughput screening applications due to its low solubility in organic solvents. Additionally, it is not suitable for use in vivo experiments due to its poor bioavailability.
Direcciones Futuras
There are a number of potential future directions for the use of Ac-Lys-Ala-bNA in scientific research. These include the development of more effective peptide-based drugs, the investigation of its effects on other GPCRs, and the use of this compound in drug delivery systems. Additionally, it could be used to study the effects of various drugs on the immune system, and to develop novel treatments for various diseases. Finally, it could be used to investigate the structure and function of enzymes, and to study the effects of various drugs on cell signaling pathways.
Propiedades
IUPAC Name |
(2S)-2-acetamido-6-amino-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-14(23-21(28)19(24-15(2)26)9-5-6-12-22)20(27)25-18-11-10-16-7-3-4-8-17(16)13-18/h3-4,7-8,10-11,13-14,19H,5-6,9,12,22H2,1-2H3,(H,23,28)(H,24,26)(H,25,27)/t14-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIFVETURNJJLW-LIRRHRJNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCCN)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-hydroxy-5H-benzo[c][1,2]benzazaborinine](/img/structure/B3433197.png)




![1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one](/img/structure/B3433242.png)
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3433248.png)



![N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B3433267.png)

